![molecular formula C19H30N2OS B5539722 (3S)-1-{[(3,5-dimethylbenzyl)thio]acetyl}-N,N-dimethylazepan-3-amine](/img/structure/B5539722.png)

(3S)-1-{[(3,5-dimethylbenzyl)thio]acetyl}-N,N-dimethylazepan-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

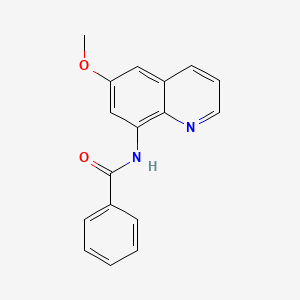

"(3S)-1-{[(3,5-dimethylbenzyl)thio]acetyl}-N,N-dimethylazepan-3-amine" is a complex organic compound. The interest in such compounds generally stems from their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis.

Synthesis Analysis

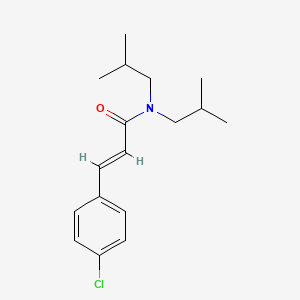

The synthesis of complex amines and thioether compounds involves multiple steps, including protection/deprotection strategies, stereoselective synthesis, and functional group transformations. For instance, Fleck et al. (2003) describe a stereoselective process for preparing a key intermediate in the development of an antibiotic, showcasing the importance of stereoselectivity in the synthesis of complex molecules (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).

Molecular Structure Analysis

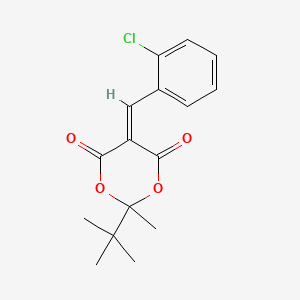

The molecular structure of compounds can be elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. For example, Jebas et al. (2013) characterized the structures of butyrate and 1,3-dioxane derivatives, illustrating how crystallography and NMR spectroscopy contribute to understanding molecular configurations (Jebas, Fun, Quah, Ooi, Rambabu, Vijayakumar, & Sarveswari, 2013).

Chemical Reactions and Properties

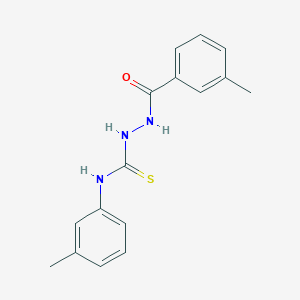

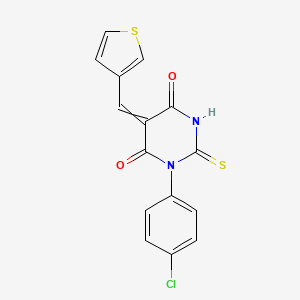

The chemical behavior of compounds is influenced by their functional groups and molecular structure. Research on related compounds, like the study by Pyrih et al. (2023), can provide insights into reaction mechanisms, including proton tautomerism and stereoisomerism, which are relevant for understanding the reactivity of complex amines and thioethers (Pyrih, Łapiński, Zięba, Mizera, Lesyk, Gzella, & Jaskolski, 2023).

Physical Properties Analysis

The physical properties such as melting point, solubility, and crystallinity are crucial for compound characterization and application. These properties depend on the molecular structure and intermolecular interactions. Studies like those by Fu et al. (2014), investigating metal-organic frameworks, can offer methods for assessing and influencing the physical properties of complex organic compounds (Fu, Kang, & Zhang, 2014).

Chemical Properties Analysis

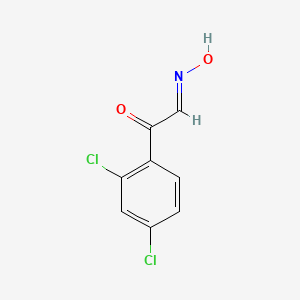

Understanding the chemical properties, including reactivity, stability, and interaction with other molecules, is essential for developing new compounds with desired functionalities. Computational studies, such as the one by Issa, Sagaama, and Issaoui (2020), provide insights into the electronic structure and potential reactivity of molecules, which are fundamental for predicting the chemical behavior of novel compounds (Issa, Sagaama, & Issaoui, 2020).

Applications De Recherche Scientifique

Synthesis and Reactivity

The compound under investigation is related to a variety of research areas in organic synthesis and medicinal chemistry. It shares structural features with compounds involved in the synthesis of bioactive molecules, such as N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, which is a key intermediate in the preparation of antibiotics for veterinary pathogens. A practical, efficient, and stereoselective process has been developed for such intermediates, highlighting the importance of these compounds in drug development processes (Fleck et al., 2003).

Chemical Synthesis Techniques

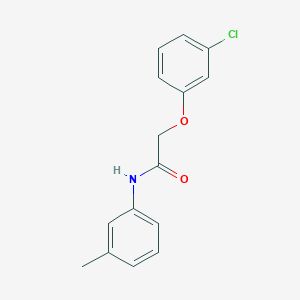

In the realm of chemical synthesis, novel reagents and methodologies are continuously sought after to improve the efficiency and selectivity of synthetic routes. For example, 2-(2-aminophenyl)-acetaldehyde dimethyl acetal has been described as a novel reagent for the protection of carboxylic acids, showcasing the innovative approaches being developed in the field to facilitate complex organic transformations (Arai et al., 1998).

Catalysis and Polymerization

Research on rare-earth complexes supported by amine-bridged bis(phenolate) ligands demonstrates the application of these complexes in catalysis, particularly in the ring-opening polymerization of l-lactide. This underscores the significance of structurally complex amines in the development of catalysts for polymer synthesis, providing insights into how the compound may find applications in related catalytic processes (Duan et al., 2016).

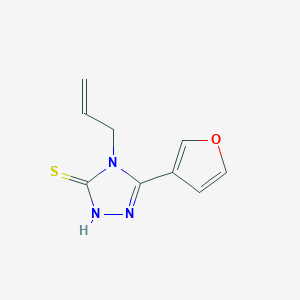

Heterocyclic Chemistry

The generation of structurally diverse libraries through alkylation and ring closure reactions, using related compounds as starting materials, emphasizes the compound's relevance in the synthesis of heterocyclic systems. This area of research is crucial for the discovery and development of new pharmaceuticals, highlighting potential applications in drug discovery and development (Roman, 2013).

Orientations Futures

The study of azepane derivatives is an active area of research, particularly in the field of medicinal chemistry, where these compounds are often used as building blocks for the synthesis of various pharmaceuticals. Future research could involve exploring the biological activity of this particular compound, or using it as a starting point for the synthesis of new compounds .

Propriétés

IUPAC Name |

1-[(3S)-3-(dimethylamino)azepan-1-yl]-2-[(3,5-dimethylphenyl)methylsulfanyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2OS/c1-15-9-16(2)11-17(10-15)13-23-14-19(22)21-8-6-5-7-18(12-21)20(3)4/h9-11,18H,5-8,12-14H2,1-4H3/t18-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOQMGQADDVLPDV-SFHVURJKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CSCC(=O)N2CCCCC(C2)N(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)CSCC(=O)N2CCCC[C@@H](C2)N(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S)-1-{[(3,5-dimethylbenzyl)thio]acetyl}-N,N-dimethylazepan-3-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[3-(2-furyl)-2-propen-1-ylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5539642.png)

![2-(3-methoxypropyl)-8-(3-thienylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5539663.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-methylpyrimidine](/img/structure/B5539678.png)

![N-(4-{3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide](/img/structure/B5539698.png)